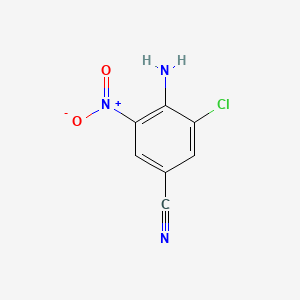

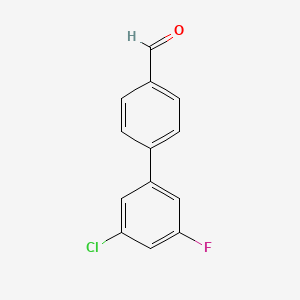

4-Amino-3-chloro-5-nitrobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-3-chloro-5-nitrobenzonitrile (ACNBN) is a chemical compound with a wide range of applications in the scientific research field. It has been studied and used in various biochemical and physiological experiments, as well as in lab experiments.

Aplicaciones Científicas De Investigación

Hydrogenation of Nitrobenzonitriles The hydrogenation of nitrobenzonitriles, including 4-amino-3-chloro-5-nitrobenzonitrile, using Raney nickel catalysts has been studied to understand the effects of solvent choice and the position of substituents on the hydrogenation process. This research offers insights into the conversion of nitro compounds to their corresponding amines, highlighting the importance of solvent selection and substituent position in determining the course of hydrogenation and the formation of intermediates (Koprivova & Červený, 2008).

Synthesis of Gefitinib Another application involves the synthesis of Gefitinib, a cancer treatment drug, where a compound structurally related to 4-amino-3-chloro-5-nitrobenzonitrile is used as an intermediate. This illustrates the role of nitrobenzonitrile derivatives in the synthesis of complex pharmaceuticals (Jin et al., 2005).

Vibrational Analysis and Quantum Chemical Calculations Vibrational analysis and quantum chemical calculations of 4-chloro-3-nitrobenzonitrile provide a foundational understanding of the molecular structure and electronic properties of nitrobenzonitrile derivatives. These studies contribute to the knowledge base necessary for designing materials and molecules with desired physical and chemical properties (Sert, Çırak, & Ucun, 2013).

Antiviral Prodrug Design Research on base pairs with 4-amino-3-nitrobenzonitrile explores its potential for creating modified nucleosides as antiviral prodrugs. This application leverages the unique properties of nitrobenzonitrile derivatives to disrupt DNA/RNA helix formation, which could lead to new antiviral treatments (Palafox et al., 2022).

Chemical Fixation of CO2 The catalyzed chemical fixation of CO2 with 2-aminobenzonitriles, transforming them into quinazoline-2,4(1H,3H)-diones, demonstrates an environmentally significant application by utilizing CO2 as a raw material in chemical synthesis. This process showcases the role of nitrobenzonitrile derivatives in sustainable chemistry and CO2 utilization (Kimura et al., 2012).

Propiedades

IUPAC Name |

4-amino-3-chloro-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-4(3-9)2-6(7(5)10)11(12)13/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYSJENLFHYHHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-chloro-5-nitrobenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloroimidazo[1,2-C]pyrimidine](/img/structure/B581714.png)

![2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride](/img/structure/B581718.png)

![Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate](/img/structure/B581724.png)